molecular formula C24H21F3N2O B13904672 N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline

Cat. No.: B13904672
M. Wt: 410.4 g/mol
InChI Key: YPNYUHBXBJLCLS-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline is a complex organic compound that features a unique structure combining an indole moiety, a methoxyphenyl group, and a trifluoromethyl-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 2-methylindole in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any reducible functional groups present in the molecule.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the indole and aniline rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-chloroaniline
  • **N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-bromoaniline
  • **N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-fluoroaniline

Uniqueness

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C24H21F3N2O

Molecular Weight

410.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline

InChI

InChI=1S/C24H21F3N2O/c1-15-22(16-9-3-6-12-19(16)28-15)23(17-10-4-8-14-21(17)30-2)29-20-13-7-5-11-18(20)24(25,26)27/h3-14,23,28-29H,1-2H3

InChI Key

YPNYUHBXBJLCLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3OC)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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